2-Anilino-3-methylbutanenitrile

Medicinal Chemistry Physicochemical Properties β-Aminonitriles

2-Anilino-3-methylbutanenitrile (CAS 117874-96-1), also identified as N-phenyl-valine nitrile, is a specialized organic compound belonging to the β-aminonitrile class, characterized by a branched alkyl backbone with both aniline and nitrile functional groups (molecular formula: C11H14N2, molecular weight: 174.24 g/mol). It is primarily employed as a versatile building block in the synthesis of complex heterocyclic scaffolds, including substituted pyrroles and indoles, which are of significant interest in pharmaceutical and agrochemical research.

Molecular Formula C11H14N2
Molecular Weight 174.24 g/mol
CAS No. 117874-96-1
Cat. No. B040985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anilino-3-methylbutanenitrile
CAS117874-96-1
Synonyms2-ANILINO-3-METHYLBUTANENITRILE
Molecular FormulaC11H14N2
Molecular Weight174.24 g/mol
Structural Identifiers
SMILESCC(C)C(C#N)NC1=CC=CC=C1
InChIInChI=1S/C11H14N2/c1-9(2)11(8-12)13-10-6-4-3-5-7-10/h3-7,9,11,13H,1-2H3
InChIKeyTWTJGYGSDXJGLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilino-3-methylbutanenitrile (CAS 117874-96-1): Baseline Identity and Procurement Essentials for Research-Grade Intermediates


2-Anilino-3-methylbutanenitrile (CAS 117874-96-1), also identified as N-phenyl-valine nitrile, is a specialized organic compound belonging to the β-aminonitrile class, characterized by a branched alkyl backbone with both aniline and nitrile functional groups (molecular formula: C11H14N2, molecular weight: 174.24 g/mol) [1]. It is primarily employed as a versatile building block in the synthesis of complex heterocyclic scaffolds, including substituted pyrroles and indoles, which are of significant interest in pharmaceutical and agrochemical research .

Why Generic Substitution of 2-Anilino-3-methylbutanenitrile (CAS 117874-96-1) with Alternative β-Aminonitriles is Not Supported by Quantitative Evidence


Despite its structural classification, high-strength, peer-reviewed quantitative data directly comparing 2-Anilino-3-methylbutanenitrile to its closest chemical analogs are notably absent from the accessible scientific literature. The majority of publicly available information is limited to vendor catalogs, generic synthesis descriptions, or computational predictions, which lack the experimental context required for rigorous comparative evaluation . Consequently, the procurement decision for this compound hinges on its well-defined role as a synthetic intermediate for specific heterocyclic cores, a functional application that is not reliably predicted by simple structural similarity alone .

Quantitative Evidence Guide for 2-Anilino-3-methylbutanenitrile (CAS 117874-96-1) Differentiation


Physical Property Differentiation: Computed Lipophilicity of 2-Anilino-3-methylbutanenitrile vs. Unsubstituted Amino Acid Nitriles

2-Anilino-3-methylbutanenitrile exhibits a computed partition coefficient (XLogP3-AA) of 3.1 [1]. This lipophilicity is substantially higher than that of its unsubstituted primary amine analog, 2-amino-3-methylbutanenitrile (CAS 4475-96-1), which has a computed XLogP3-AA of 0.5 [2].

Medicinal Chemistry Physicochemical Properties β-Aminonitriles

Physicochemical Differentiation: Topological Polar Surface Area of 2-Anilino-3-methylbutanenitrile

The compound's computed Topological Polar Surface Area (TPSA) is 35.8 Ų [1], a value within the favorable range for blood-brain barrier penetration and oral bioavailability according to Lipinski's and Veber's rules. This property is distinct from the larger TPSA of its corresponding carboxylic acid, N-phenyl-valine (CAS 1198-15-0), which is 49.3 Ų [2].

Medicinal Chemistry Drug Design Physicochemical Properties

Synthetic Utility Differentiation: Application in Heterocycle Synthesis vs. Alternative β-Aminonitriles

The structural feature of 2-anilino-3-methylbutanenitrile, specifically the combination of an N-phenyl group and a branched alkyl chain adjacent to the nitrile, is reported to be a key precursor for synthesizing specific substituted pyrroles and indoles, which are privileged scaffolds in drug discovery . This specific substitution pattern is not present in simpler β-aminonitriles like 3-aminopropanenitrile (CAS 151-18-8) or in linear-chain analogs [1].

Organic Synthesis Heterocyclic Chemistry β-Aminonitriles

Defined Research and Industrial Application Scenarios for 2-Anilino-3-methylbutanenitrile (CAS 117874-96-1) Based on Available Evidence


Scaffold for CNS-Penetrant Drug Discovery Programs

Given its computed lipophilicity (XLogP3-AA = 3.1) and low TPSA (35.8 Ų), 2-anilino-3-methylbutanenitrile is a rational choice as a starting scaffold or intermediate for designing central nervous system (CNS)-targeted small molecules, where passive blood-brain barrier permeability is a prerequisite [1]. Its physicochemical profile suggests it may offer a favorable permeability advantage over more polar amino acid-derived intermediates, making it a strategic choice for early-stage medicinal chemistry exploration in CNS disease areas.

Synthesis of N-Phenyl Substituted Heterocyclic Libraries

The primary documented utility of this compound lies in its capacity to serve as a key precursor for the construction of substituted pyrrole and indole scaffolds bearing an N-phenyl moiety . This application is particularly relevant for medicinal chemistry groups engaged in the synthesis of focused libraries for screening against targets where N-aryl groups are known pharmacophores, such as certain kinases, GPCRs, or nuclear hormone receptors. Procuring this specific nitrile avoids the need for subsequent N-arylation reactions, thereby increasing synthetic efficiency.

Intermediate for Agrochemical Lead Generation

The compound is identified as a building block for the production of agrochemicals . Its structural features—a nitrile group and an N-aryl moiety—are common motifs in many commercial herbicides, fungicides, and insecticides. Therefore, it serves as a valuable intermediate for the design and synthesis of novel agrochemical candidates, particularly in programs requiring lipophilic, metabolically stable scaffolds for foliar application or soil penetration.

Technical Documentation Hub

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